molecular formula C6H14O4 B6246512 3-(hydroxymethyl)pentane-1,3,5-triol CAS No. 61565-18-2

3-(hydroxymethyl)pentane-1,3,5-triol

Cat. No.: B6246512
CAS No.: 61565-18-2
M. Wt: 150.17 g/mol
InChI Key: JLQQVSKMDDAFPK-UHFFFAOYSA-N
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Description

3-(hydroxymethyl)pentane-1,3,5-triol is an organic compound with the molecular formula C(6)H({14})O(_4). It is a triol, meaning it contains three hydroxyl (OH) groups, which contribute to its reactivity and solubility in water. This compound is of interest in various fields due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method to synthesize 3-(hydroxymethyl)pentane-1,3,5-triol involves an aldol condensation reaction. This process typically starts with the reaction of formaldehyde with acetone in the presence of a base such as sodium hydroxide. The intermediate product undergoes further reactions to introduce the hydroxyl groups at the desired positions.

  • Hydroformylation: : Another synthetic route involves the hydroformylation of 1,3-butadiene followed by hydrogenation. This method uses catalysts such as rhodium complexes to add formyl groups to the diene, which are then reduced to hydroxyl groups.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale aldol condensation reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures, as well as the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 3-(hydroxymethyl)pentane-1,3,5-triol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups (aldehydes or ketones). Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

  • Reduction: : This compound can also be reduced, although it is less common due to the presence of multiple hydroxyl groups. Reducing agents such as lithium aluminum hydride (LiAlH(_4)) can be used to convert any carbonyl intermediates back to hydroxyl groups.

  • Substitution: : The hydroxyl groups in this compound can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles. For example, reacting with thionyl chloride (SOCl(_2)) can replace hydroxyl groups with chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and other strong oxidizers.

    Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

    Substitution: Thionyl chloride (SOCl(_2)), phosphorus tribromide (PBr(_3)).

Major Products

    Oxidation: Aldehydes or ketones depending on the specific hydroxyl group oxidized.

    Reduction: Typically regenerates the original triol if intermediate carbonyl groups are reduced.

    Substitution: Halogenated derivatives or other substituted products depending on the nucleophile used.

Scientific Research Applications

3-(hydroxymethyl)pentane-1,3,5-triol has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers. Its multiple hydroxyl groups make it a versatile intermediate.

  • Biology: : In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving polyols. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

  • Medicine: : Although not a common drug itself, derivatives of this compound are investigated for their potential therapeutic properties, including antiviral and anticancer activities.

  • Industry: : In industrial applications, it is used in the production of resins, plastics, and other materials where polyols are required. Its reactivity and solubility make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 3-(hydroxymethyl)pentane-1,3,5-triol exerts its effects depends on the specific application:

    Chemical Reactions: In chemical synthesis, the hydroxyl groups participate in various reactions, acting as nucleophiles or leaving groups depending on the conditions.

    Biological Systems: In biological systems, it can interact with enzymes that process polyols, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

3-(hydroxymethyl)pentane-1,3,5-triol can be compared with other polyols such as glycerol, erythritol, and xylitol:

    Glycerol: Glycerol (propane-1,2,3-triol) has three hydroxyl groups but a simpler structure. It is widely used in pharmaceuticals and cosmetics.

    Erythritol: Erythritol (butane-1,2,3,4-tetrol) has four hydroxyl groups and is commonly used as a sugar substitute.

    Xylitol: Xylitol (pentane-1,2,3,4,5-pentol) has five hydroxyl groups and is also used as a sugar substitute.

Uniqueness: : The unique positioning of the hydroxyl groups in this compound allows for specific reactivity patterns and applications that differ from these other polyols.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation, reactions, and applications can lead to further advancements in various fields.

Properties

CAS No.

61565-18-2

Molecular Formula

C6H14O4

Molecular Weight

150.17 g/mol

IUPAC Name

3-(hydroxymethyl)pentane-1,3,5-triol

InChI

InChI=1S/C6H14O4/c7-3-1-6(10,5-9)2-4-8/h7-10H,1-5H2

InChI Key

JLQQVSKMDDAFPK-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(CCO)(CO)O

Purity

95

Origin of Product

United States

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